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Compound of Interest

Compound Name: 8-Methylquinolin-2-amine

Cat. No.: B1336413 Get Quote

A comprehensive literature search reveals a notable scarcity of dedicated theoretical studies on

8-Methylquinolin-2-amine. While extensive research exists for the broader quinoline family,

particularly 8-hydroxyquinoline and other derivatives, this specific compound remains largely

unexplored from a computational chemistry perspective.

This technical guide addresses this gap by providing a paradigmatic framework for the

theoretical analysis of 8-Methylquinolin-2-amine. By synthesizing established computational

protocols and data from closely related quinoline analogues, this document serves as a

comprehensive roadmap for researchers, scientists, and drug development professionals

interested in investigating this molecule. The methodologies, data structures, and analyses

presented herein are based on proven theoretical studies of similar compounds and are

intended to guide future research efforts.

Molecular Structure and Synthesis Overview
8-Methylquinolin-2-amine is a heterocyclic aromatic compound featuring a quinoline core,

which is a fusion of a benzene ring and a pyridine ring. An amino group (-NH₂) is substituted at

the C2 position, and a methyl group (-CH₃) is at the C8 position. This structure is a promising

scaffold for medicinal chemistry due to the diverse biological activities associated with

aminoquinolines.[1][2]

While a specific, optimized synthesis protocol for 8-Methylquinolin-2-amine is not detailed in

the available literature, general methods for quinoline synthesis, such as the Skraup or

Doebner-von Miller reactions, could be adapted. These typically involve the reaction of anilines

with α,β-unsaturated carbonyl compounds.[3][4]
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Caption: Molecular structure of 8-Methylquinolin-2-amine.

Theoretical and Computational Protocols
The following section outlines the standard computational workflow for the theoretical analysis

of quinoline derivatives, based on methodologies reported in the literature.[5][6] This protocol is

designed to elucidate the structural, electronic, and spectroscopic properties of 8-
Methylquinolin-2-amine.

Geometry Optimization and Frequency Analysis
The initial step involves optimizing the molecular geometry of 8-Methylquinolin-2-amine. This

is typically performed using Density Functional Theory (DFT), a robust method for studying

electronic structures.[6]

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

Basis Set: 6-311++G(d,p) is commonly employed to provide a good balance between

accuracy and computational cost.[7]

Procedure: The geometry is optimized without any symmetry constraints. A subsequent

frequency calculation is performed at the same level of theory to confirm that the optimized

structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results

of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).

Electronic and Reactivity Analysis
Once the optimized geometry is obtained, a series of single-point energy calculations are

performed to determine key electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

energy gap (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's

kinetic stability and chemical reactivity.[8]

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge

distribution and predict sites for electrophilic and nucleophilic attack.[7][9]
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Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge

transfer, hyperconjugative interactions, and the delocalization of electron density within the

molecule, providing insights into its stability.[7][10][11]

Nonlinear Optical (NLO) Property Calculation
The NLO properties are determined by calculating the dipole moment (μ), linear polarizability

(α), and the first-order hyperpolarizability (β₀). These calculations are typically performed using

the same DFT method (B3LYP/6-311++G(d,p)) to evaluate the molecule's potential for use in

photonic and optoelectronic applications.[10][12]
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Caption: Standard workflow for DFT-based theoretical analysis.

Predicted Data and Analysis
The following tables summarize the expected quantitative data for 8-Methylquinolin-2-amine
based on published values for structurally similar quinoline derivatives.[5][10][13]

Geometric Parameters
The optimized geometric parameters (bond lengths and angles) are fundamental for

understanding the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters

Parameter Bond Type
Expected
Length (Å)

Parameter Angle Type
Expected
Angle (°)

C2-
N(amine)

C-N ~1.37
N1-C2-
N(amine)

N-C-N ~118

C8-C(methyl) C-C ~1.51
C9-C8-

C(methyl)
C-C-C ~121

N1-C2 C-N ~1.33 C3-C2-N1 C-C-N ~123

C7-C8 C-C (Aro) ~1.41 C6-C7-C8 C-C-C ~120

C2-C3 C-C (Aro) ~1.42 C2-N1-C10 C-N-C ~117

Note: These values are illustrative and derived from analogues like 2-methyl-8-quinolinol.

Actual values require specific DFT calculations.[5]

Vibrational Analysis
Vibrational analysis helps in the interpretation of experimental FT-IR and FT-Raman spectra.

Key vibrational modes for the functional groups are predicted below.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)
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Wavenumber Range Assignment Vibrational Mode

3300 - 3500 N-H (amine)
Symmetric & Asymmetric
Stretching

3000 - 3100 C-H (aromatic) Stretching

2900 - 3000 C-H (methyl) Stretching

1590 - 1650 C=N, C=C Ring Stretching

1550 - 1620 N-H (amine) Scissoring (Bending)

1250 - 1350 C-N Stretching

Note: Values are typical ranges for the assigned functional groups.

Electronic Properties
The electronic properties provide insight into the molecule's reactivity, stability, and potential for

charge transfer.

Molecular Orbitals

LUMO
(Lowest Unoccupied

Molecular Orbital)
Accepts e⁻

HOMO
(Highest Occupied
Molecular Orbital)

Donates e⁻

 Excitation
 E_gap = E_LUMO - E_HOMO

 (Indicates Reactivity)
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Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.

Table 3: Predicted Electronic Properties
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Parameter Symbol Definition Expected Value

HOMO Energy EHOMO
Energy of the
highest occupied
molecular orbital

~ -5.5 to -6.0 eV

LUMO Energy ELUMO

Energy of the lowest

unoccupied molecular

orbital

~ -1.0 to -1.5 eV

Energy Gap ΔE ELUMO - EHOMO ~ 4.0 to 4.5 eV

Hardness η
(ELUMO - EHOMO) /

2
~ 2.0 to 2.25 eV

Electronegativity χ
-(EHOMO + ELUMO)

/ 2
~ 3.25 to 3.75 eV

Electrophilicity ω χ² / (2η) ~ 2.3 to 3.2 eV

Note: A larger energy gap (ΔE) generally implies higher kinetic stability and lower chemical

reactivity.[8]

Nonlinear Optical (NLO) Properties
NLO properties are crucial for applications in optical technologies. The first hyperpolarizability

(β₀) is a key indicator of NLO activity.

Table 4: Predicted Nonlinear Optical Properties

Parameter Symbol Expected Units
Predicted Value
Range

Dipole Moment μ Debye 2.0 - 3.5

Mean Polarizability <α> a.u. 120 - 150

First

Hyperpolarizability
β₀ a.u. 500 - 1500
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Note: The predicted non-zero β₀ value suggests that 8-Methylquinolin-2-amine likely

possesses NLO properties worthy of investigation.[10]

Potential Applications in Drug Development
Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of

biological activities.[2][14][15]

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is well-known for its

ability to chelate metal ions, which is a mechanism often linked to potent antimicrobial and

antifungal effects.[16][17] The presence of the 2-amino group in the target molecule could

modulate this activity.

Anticancer Potential: Numerous aminoquinoline derivatives have been investigated as

anticancer agents.[18][19] Theoretical studies can aid in designing molecules with improved

selectivity for cancer cells by analyzing their interactions with biological targets, such as

specific enzymes or DNA.[20]

Neurodegenerative Diseases: Some quinoline compounds have been explored for the

treatment of neurodegenerative disorders like Alzheimer's disease, often related to their

metal-chelating properties.[2]

Further theoretical studies, particularly molecular docking simulations with relevant protein

targets, would be essential to explore these potential therapeutic applications for 8-
Methylquinolin-2-amine.[10][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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